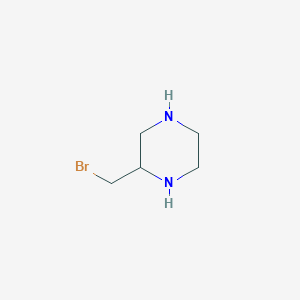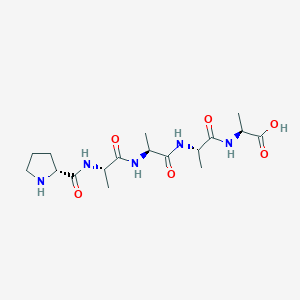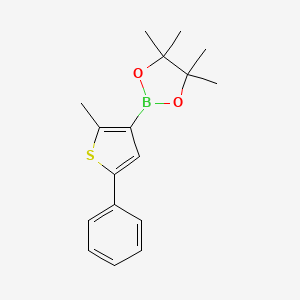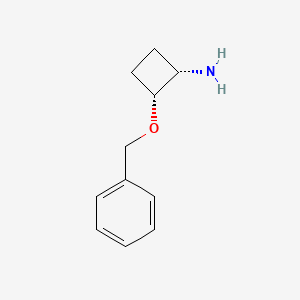![molecular formula C13H13N3 B12515698 2-[(Z)-(3-Methylphenyl)diazenyl]aniline CAS No. 805316-09-0](/img/structure/B12515698.png)
2-[(Z)-(3-Methylphenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-(3-Methylphenyl)diazenyl]aniline: is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is part of a broader class of azo dyes, which are widely used in various industries due to their vibrant colors and stability. Azo compounds are known for their applications in dyeing textiles, coloring agents in food, and as indicators in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-methylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods: In an industrial setting, the synthesis of azo compounds like this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions:
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of corresponding amines.
Substitution: Azo compounds can participate in electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation are typical methods for reducing azo compounds.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions on the aromatic rings.
Major Products Formed:
Oxidation: Azoxy compounds.
Reduction: Corresponding amines (e.g., 3-methylaniline and aniline).
Substitution: Various substituted azo compounds depending on the reagent used.
科学的研究の応用
Chemistry: 2-[(Z)-(3-Methylphenyl)diazenyl]aniline is used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying the behavior of azo dyes under different chemical conditions .
Biology and Medicine: Azo compounds, including this compound, are investigated for their potential biological activities. They have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments for textiles, plastics, and printing inks.
作用機序
The mechanism of action of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline involves its interaction with biological molecules through its azo group. The compound can undergo metabolic reduction to form aromatic amines, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA binding, enzyme inhibition, and interaction with cellular membranes .
類似化合物との比較
- 4-[(Z)-(4-Methylphenyl)diazenyl]aniline
- 2-[(Z)-(4-Methylphenyl)diazenyl]aniline
- 4-[(Z)-(3-Methylphenyl)diazenyl]aniline
Comparison: While these compounds share the azo group and similar aromatic structures, 2-[(Z)-(3-Methylphenyl)diazenyl]aniline is unique due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct in its applications and effects .
特性
CAS番号 |
805316-09-0 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.26 g/mol |
IUPAC名 |
2-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-10-5-4-6-11(9-10)15-16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
InChIキー |
PKQOWHKULDJRPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diphenylsilane](/img/structure/B12515617.png)
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)


![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)

![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)


![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
